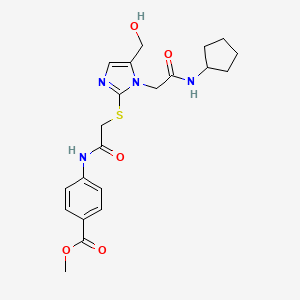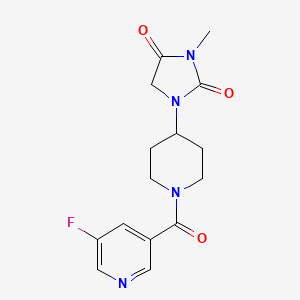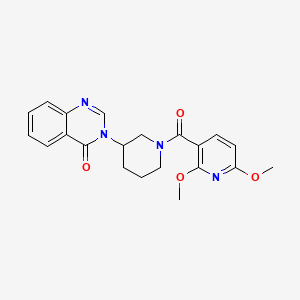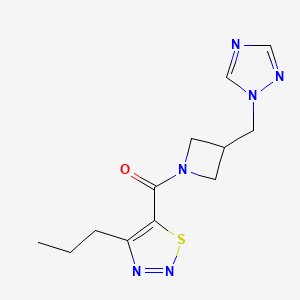![molecular formula C16H12BrClN4O B2611055 2-Bromo-N-[1-(3-chlorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide CAS No. 1825540-44-0](/img/structure/B2611055.png)
2-Bromo-N-[1-(3-chlorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-[1-(3-chlorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a pyrazole derivative that has been shown to have a variety of biochemical and physiological effects, making it an attractive target for further investigation.
Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral activities. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . By extension, our compound could potentially be synthesized and tested for similar antiviral properties, contributing to the development of new antiviral medications.
Anti-inflammatory Applications
The indole nucleus, found in many bioactive compounds, has been associated with anti-inflammatory properties . Given that inflammation is a common pathway in various diseases, the compound could be valuable in the synthesis of new anti-inflammatory drugs, possibly offering improved efficacy or reduced side effects compared to existing treatments.
Anticancer Potential
Indole derivatives are known for their anticancer activities, which makes them a point of interest in oncological research . The compound could be explored for its potential to inhibit cancer cell growth or induce apoptosis in various cancer cell lines, contributing to the search for novel cancer therapies.
Anti-HIV Research
Molecular docking studies of indole derivatives have shown promise in anti-HIV-1 activity . This suggests that our compound could be used in the design and synthesis of new drugs targeting HIV-1, potentially leading to more effective treatments for HIV/AIDS.
Antioxidant Properties
Indole derivatives have been recognized for their antioxidant capabilities . As oxidative stress is implicated in numerous diseases, including neurodegenerative disorders, the compound could be investigated for its ability to scavenge free radicals, thereby contributing to the prevention or treatment of these conditions.
Antimicrobial and Antitubercular Effects
Compounds with an indole scaffold have shown antimicrobial and antitubercular effects . The compound could be synthesized and tested against a range of bacterial pathogens, including Mycobacterium tuberculosis, which could lead to the development of new antibiotics or tuberculosis treatments.
Antidiabetic Activity
Research has indicated that indole derivatives can exhibit antidiabetic effects . The compound could be explored for its potential to modulate blood glucose levels or improve insulin sensitivity, offering a new avenue for diabetes management.
Antimalarial and Anticholinesterase Activities
Indole derivatives have also been found to possess antimalarial and anticholinesterase activities . The compound could be valuable in the synthesis of new drugs for the treatment of malaria or neurodegenerative diseases like Alzheimer’s, where cholinesterase inhibitors are commonly used.
Propriétés
IUPAC Name |
2-bromo-N-[1-(3-chlorophenyl)-5-methylpyrazol-4-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN4O/c1-10-14(21-16(23)13-6-3-7-19-15(13)17)9-20-22(10)12-5-2-4-11(18)8-12/h2-9H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYOGBAXOXRFQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC(=CC=C2)Cl)NC(=O)C3=C(N=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-[1-(3-chlorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2610973.png)
![7-(4-fluorophenyl)-3-((2-oxo-2-(2,4,5-trimethylphenyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2610975.png)

![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidaz olidino[1,2-h]purine-2,4-dione](/img/structure/B2610977.png)
![N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2610978.png)


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide](/img/structure/B2610981.png)
![1-[(2,4-Dichlorophenyl)methyl]-2-(methoxymethyl)benzimidazole](/img/structure/B2610984.png)



![2-bromo-5-methoxy-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2610992.png)
![2-[2-(Dimethylamino)ethoxy]-5-fluorobenzonitrile](/img/structure/B2610993.png)